molecular formula C14H14N4O2S B2714663 5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448045-78-0

5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2714663
CAS No.: 1448045-78-0
M. Wt: 302.35
InChI Key: KUJIESAJUJCLDX-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound featuring a complex heteroaromatic architecture, positioning it as a promising scaffold for investigative biochemistry and lead discovery. Its structure incorporates multiple pharmacophores known to confer affinity for adenine-binding sites, notably the pyrazole and isoxazole rings, which are prevalent in many documented kinase inhibitors. The thiophene moiety further enhances the molecule's potential for protein-ligand interactions, often contributing to favorable binding kinetics and selectivity profiles. This compound is primarily of interest for probing the structure-activity relationships of enzymes in signaling cascades, with potential applications in developing chemical probes for understudied kinases. Researchers can utilize this molecule to explore intracellular signaling pathways, enzyme inhibition mechanisms, and for high-throughput screening assays aimed at identifying novel therapeutic targets in areas such as oncology and inflammatory diseases. The ethyl-linked carboxamide group provides a conformationally flexible linker, which may be crucial for optimizing binding within the deep hydrophobic pocket of specific protein targets. This product is intended for use in controlled laboratory research settings.

Properties

IUPAC Name

5-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-9-12(17-20-10)14(19)15-5-7-18-6-4-11(16-18)13-3-2-8-21-13/h2-4,6,8-9H,5,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJIESAJUJCLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving hydroxylamine and a β-keto ester.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone.

    Attachment of the Thiophene Group: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole and thiophene moieties may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

(a) Compound A : 5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole-3-carboxamide (CAS 1005572-77-9)
  • Substituent Variation: Target Compound: Thiophen-2-yl-substituted pyrazole. Compound A: 4-Position of isoxazole bears a trifluoromethylphenoxy group.
  • Molecular Weight: Compound A: 394.35 g/mol (C₁₈H₁₇F₃N₄O₃) . Target Compound: Estimated lower MW due to absence of trifluoromethylphenoxy.
  • Electronic Effects :
    • Trifluoromethyl (CF₃) in Compound A is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity.
    • Thiophene in the target compound introduces sulfur-mediated hydrophobic/π-π interactions but may increase oxidative metabolism risk .
(b) Thiazolylmethyl Carbamates (e.g., Compounds)
  • Core Heterocycle : Thiazole (vs. isoxazole in target compound).
  • Functional Groups : Carbamate linkage (vs. carboxamide in target compound).
  • Implications: Thiazole’s sulfur atom may enhance metal-binding or polar interactions compared to isoxazole’s oxygen.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (CAS 1005572-77-9) Thiazolylmethyl Carbamates ()
logP (Predicted) Moderate (~2.5) High (~3.2 due to CF₃) Variable (depends on substituents)
Solubility Moderate (polar heterocycles) Low (hydrophobic CF₃ group) Low (thiazole + carbamate)
Metabolic Stability Moderate (thiophene oxidation) High (CF₃ resists metabolism) Low (carbamate hydrolysis)

Crystallographic and Solid-State Analysis

  • Target Compound : Likely forms hydrogen bonds via pyrazole N-H and carboxamide groups, as described in graph set analysis (). SHELX refinement () may reveal a layered crystal structure with thiophene-mediated π-stacking.
  • Compound A : The CF₃ group may disrupt hydrogen bonding, leading to less ordered packing but higher melting points .

Biological Activity

5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 286.34 g/mol

The presence of the isoxazole ring, combined with the thiophene and pyrazole moieties, suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing pyrazole and isoxazole structures. For instance, a series of pyrazole derivatives demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound may exhibit similar activities due to its structural analogies with known COX inhibitors .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been documented extensively. In one study, derivatives with similar structural frameworks were evaluated against various cancer cell lines, showing significant cytotoxicity. The IC50 values for these compounds ranged from 0.7 to 35.2 µM against breast and liver cancer cell lines . Although specific data on this compound is limited, its structural characteristics suggest it may possess selective cytotoxic effects against cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the thiophene moiety through electrophilic substitution.
  • Construction of the isoxazole ring via condensation reactions.

Case Studies

Several studies have investigated related compounds with similar biological profiles:

Compound Biological Activity IC50 (µM) Cell Line
Compound ACOX-2 Inhibition10RAW264.7
Compound BCytotoxicity4.7Huh7
Compound CAnti-inflammatory>2000Mice Model

These findings illustrate the potential efficacy of compounds structurally related to this compound in various therapeutic contexts.

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